

linearity and range of an HPLC method for quantifying lansoprazole impurities

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Compound of Interest

Compound Name: *Lansoprazole thiadiazine impurity*

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A Comparative Guide to HPLC Methods for Quantifying Lansoprazole Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like lansoprazole is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for identifying and quantifying impurities. This guide provides a comparative analysis of various HPLC methods, focusing on linearity and range, crucial parameters for method validation and accuracy.

Performance Comparison of HPLC Methods

The following table summarizes the linearity and range of different HPLC methods developed for the quantification of lansoprazole and its impurities. This allows for a direct comparison of their performance characteristics.

Method Type	Column	Linearity Range	Correlation Coefficient (r^2)	Key Advantages
Improved USP Method[1]	Ascentis® Express Fused-Core® C18	0.05% to 150% of 100 mg/mL nominal concentration	> 0.999	Simultaneous assay and impurity analysis, faster run time (40 min vs. 60 min for original USP method)[1]
Quality by Design (QbD) RP-HPLC[2]	Waters Symmetry C8, 250 x 4.6mm, 5µm	50-150 µg/ml	Not explicitly stated, but validated as per ICH guidelines[2]	Rapid and specific for process-related impurities[2]
Stability-Indicating HPLC[3]	Dikma Technologies Diamonsil C18, 5 µm 250 mm x 4.6 mm	0.5–1.5 mg/ml	Not explicitly stated, but validated for linearity[3]	Good separation of lansoprazole and its related impurities A, B, C, D, and E[3]
Highly Sensitive HPLC for Toxic Impurities[4]	Inertsil ODS-3V (150 x 4.6 mm, 5 µm)	LOQ to 150% of specification	≥ 0.99	Specific for toxic impurities: 2,3-Dimethyl-4-nitropyridine N-oxide (DPN) and 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CTP)[4]
UPLC Method	Waters Acquity BEH C18	Not explicitly stated, but validated for linearity	Not explicitly stated, but validated for linearity	Faster analysis time and higher resolution compared to traditional HPLC

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key HPLC methods cited.

Improved USP Method[1]

- Column: Ascentis® Express Fused-Core® C18
- Mobile Phase: Gradient elution (details not fully specified in the provided text)
- Flow Rate: Not specified
- Injection Volume: Not specified
- Detection: Not specified
- Sample Concentration: Reduced from 250 mg/mL to 100 mg/mL[1]
- Run Time: 40 minutes[1]

Quality by Design (QbD) RP-HPLC Method[2][3][7]

- Column: Waters Symmetry C8, 250 x 4.6mm, 5µm[2]
- Mobile Phase: Buffer and acetonitrile with gradient elution[2]
- Flow Rate: 1.0 ml/min[2]
- Injection Volume: 10 µL[2]
- Detection Wavelength: 235 nm[2]
- Column Temperature: Ambient[2]

Stability-Indicating HPLC Method[4]

- Column: Dikma Technologies Diamonsil C18, 5 µm 250 mm × 4.6 mm[3]
- Mobile Phase: pH 6.2 phosphate buffer solution and acetonitrile (65:35, v/v)[3]

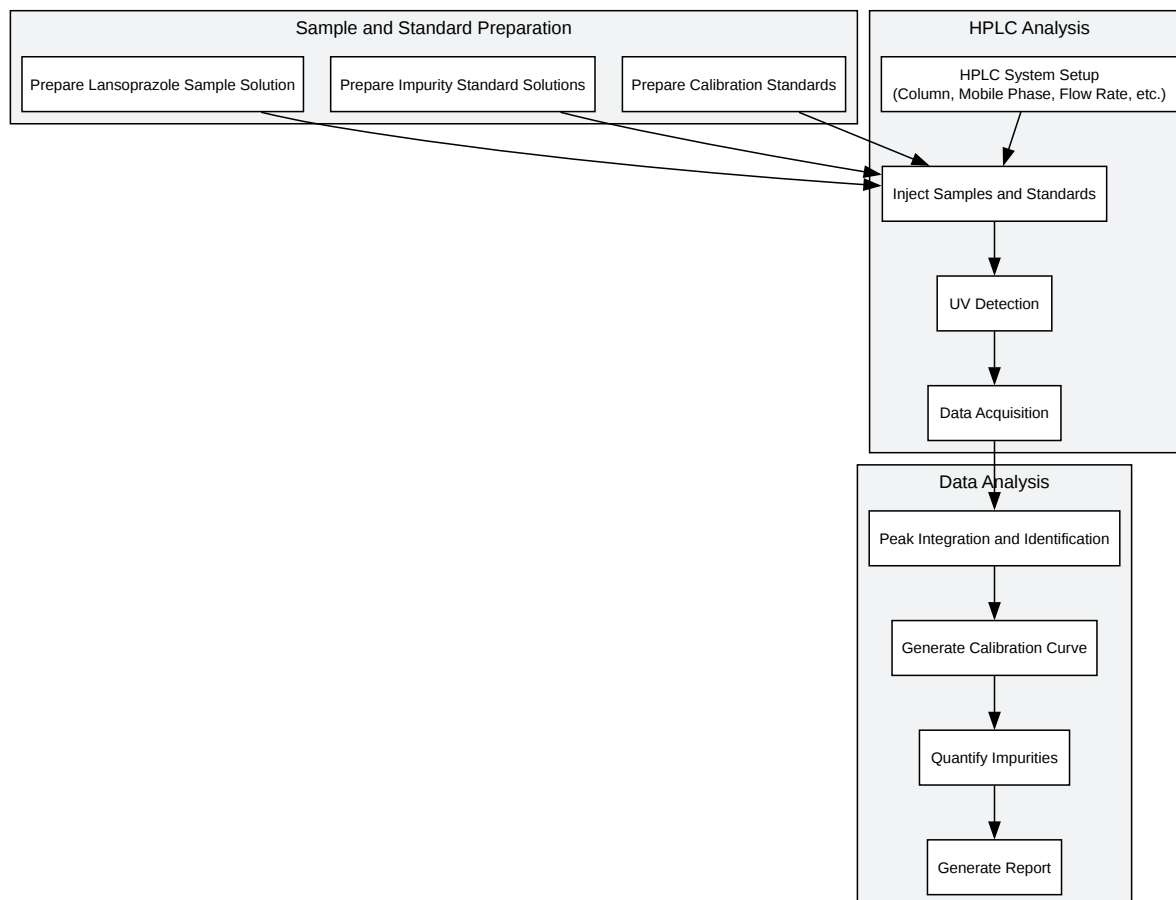
- Flow Rate: 1.2 ml/min[3]
- Injection Volume: Not specified
- Detection Wavelength: 285 nm[3]
- Column Temperature: 25°C[3]

Highly Sensitive HPLC Method for Toxic Impurities[5]

- Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[4]
- Mobile Phase:
 - Mobile Phase A: Buffer (1.36 g of Potassium dihydrogen orthophosphate and 1.74 g Dipotassium hydrogen phosphate in 1000 ml of water, pH adjusted to 7.4 with Triethylamine) and methanol (90:10 v/v)[4]
 - Mobile Phase B: Acetonitrile and Methanol (90:10 v/v)[4]
- Elution: Gradient[4]
- Flow Rate: Not specified
- Injection Volume: Not specified
- Detection Wavelength: 210 nm[4]

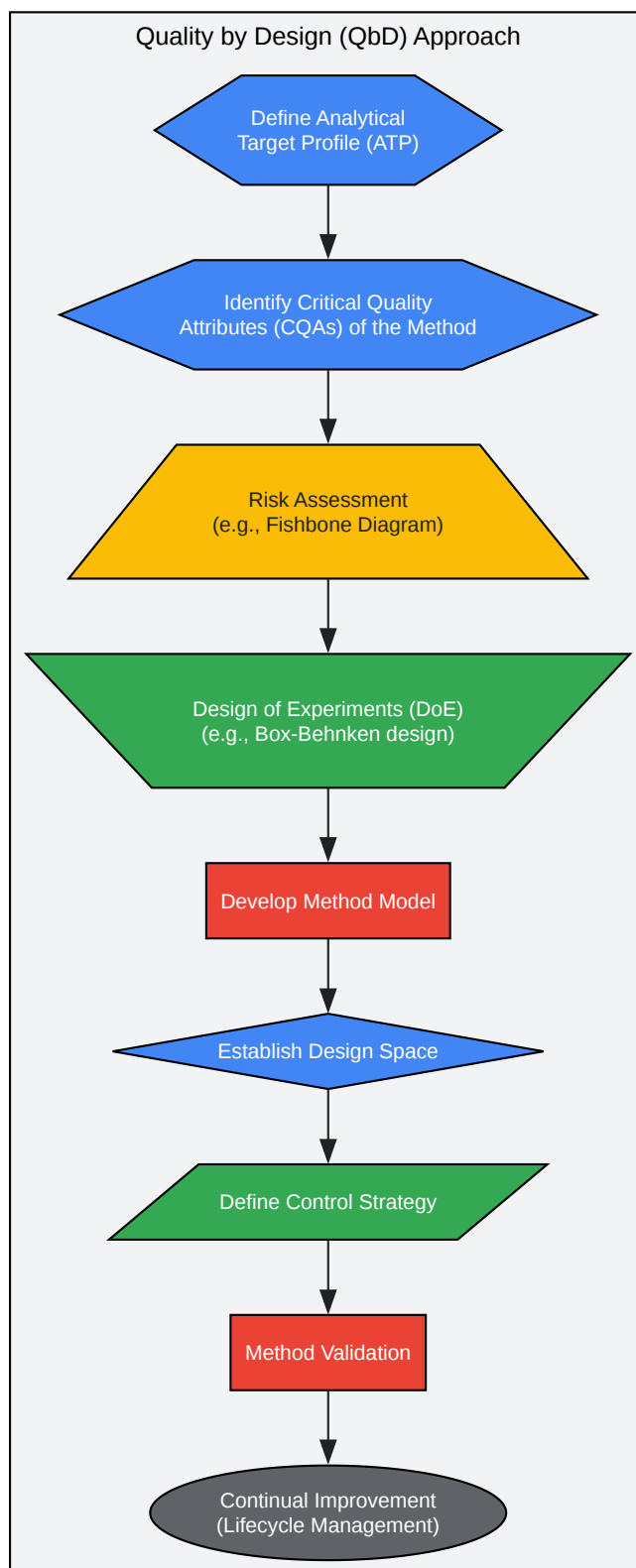
Experimental and Logical Workflows

To visualize the processes involved in method development and sample analysis, the following diagrams illustrate a general experimental workflow and the logical relationship in a Quality by Design approach.



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Caption: General Experimental Workflow for HPLC Analysis of Lansoprazole Impurities.



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Caption: Logical Relationship in a Quality by Design (QbD) Approach for Method Development.

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